
2-(5,5-Difluorooxan-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “2-(5,5-Difluorooxan-2-yl)acetic acid” is 1S/C7H10F2O3/c8-7(9)2-1-5(12-4-7)3-6(10)11/h5H,1-4H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.15 . It is in powder form .Aplicaciones Científicas De Investigación
Polymer Production Aid in Fluoropolymers
2-(5,5-Difluorooxan-2-yl)acetic acid, in the form of its derivatives, has been evaluated for use as a polymer production aid during the manufacture of fluoropolymers. This application was investigated in a safety assessment by EFSA. The study focused on perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, a closely related compound. It was used specifically under high-temperature conditions of at least 370°C for repeated use in contact with all types of foodstuffs under all contact conditions (Flavourings, 2014).
Chemical Synthesis and Rearrangement Mechanisms
This compound is involved in unique chemical synthesis and rearrangement mechanisms. One study described the treatment of [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids, leading to the production of 7-polyfluoroalkyl-2,3-dihydro-5H-1,4-dioxepine-5-one. This finding is significant for understanding the complex behaviors of similar compounds in chemical reactions (Villaume et al., 2001).
Bio-renewable Plastics Precursor
2-(5,5-Difluorooxan-2-yl)acetic acid is also relevant in the context of bio-renewable plastics. In particular, research has been conducted on 2,5-Furandicarboxylic acid (FDCA), a valuable biomass-based plastic precursor, where this compound or its derivatives could potentially play a role. FDCA is seen as an alternative to terephthalic acid in polymer applications, offering a more sustainable option in the plastics industry (Zuo et al., 2016).
Adsorption Studies in Environmental Applications
Another study focused on the adsorption behavior of related compounds, indicating potential environmental applications. For example, adsorption studies of 2,4,5-Trichlorophenoxy acetic acid on specific nano-composite materials suggest the use of 2-(5,5-Difluorooxan-2-yl)acetic acid in environmental remediation or as a sensitive component in analytical techniques (Khan & Akhtar, 2011).
Catalysis in Glycerol Conversion
This acid or its derivatives also find applications in catalysis, particularly in the conversion of glycerol, a renewable material, into potential novel platform chemicals. The acid-catalyzed condensation of glycerol demonstrates the compound's utility in producing chemicals of interest for various industrial applications (Deutsch et al., 2007).
Spectroscopic Characterization in Material Science
The compound has been characterized spectroscopically in studies focusing on fluorinated dioxole-based salts. This research is crucial for understanding the molecular structure and interactions of such compounds, which could be pivotal in material science applications (Milani et al., 2013).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302) and can cause serious eye damage (H318) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(5,5-difluorooxan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)2-1-5(12-4-7)3-6(10)11/h5H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBWOESJJHBVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Difluorooxan-2-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2883875.png)
![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)
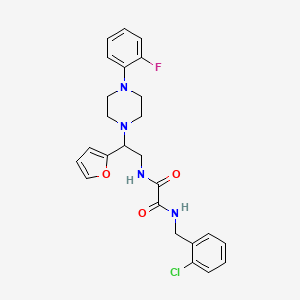
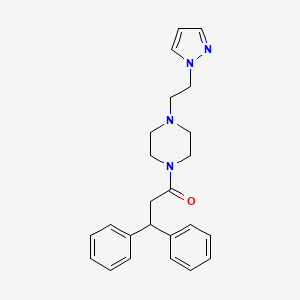
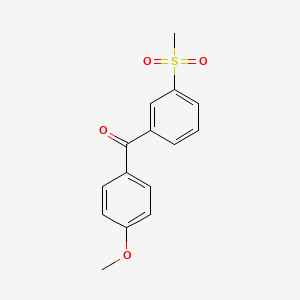
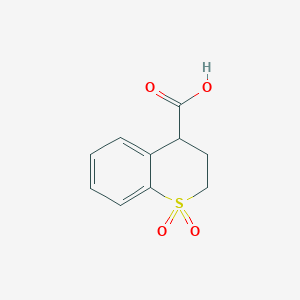
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)



![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)

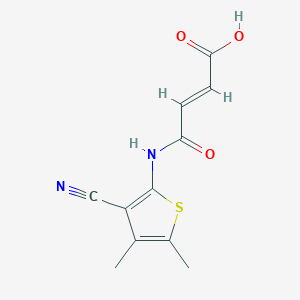
![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)